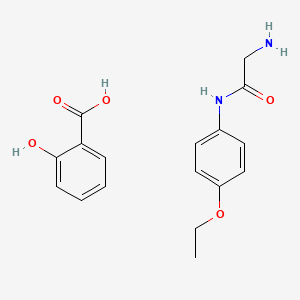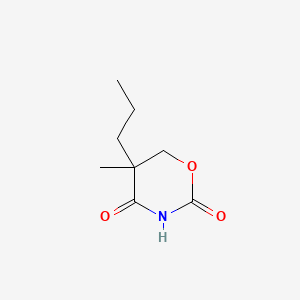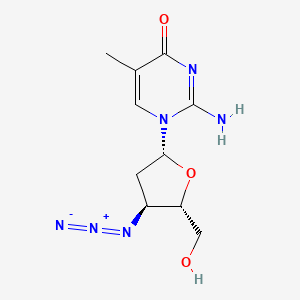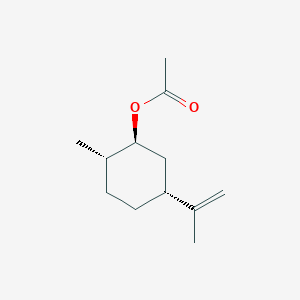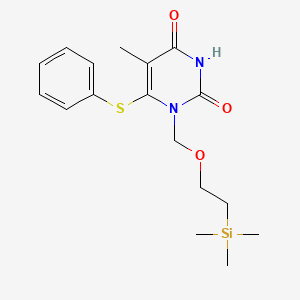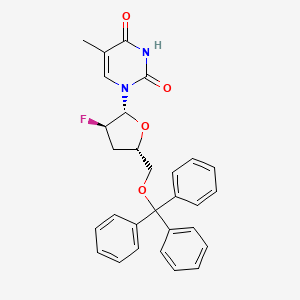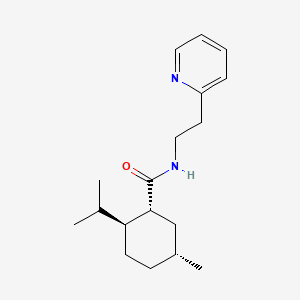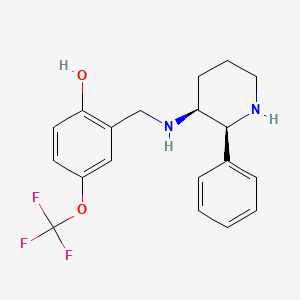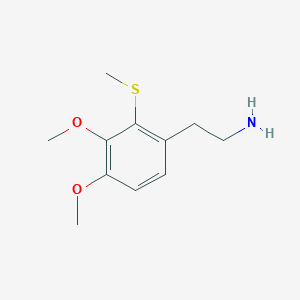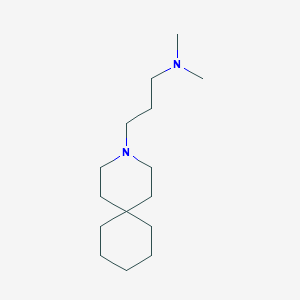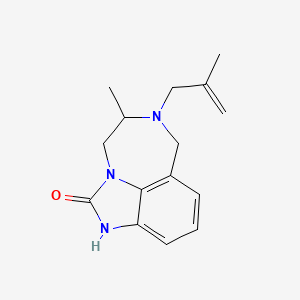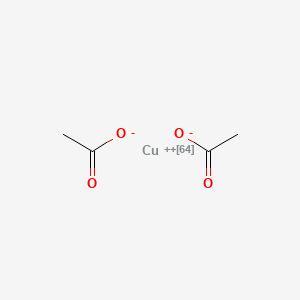
(-)-Kopsanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Kopsanone is a naturally occurring alkaloid found in the Kopsia plant species. It belongs to the class of indole alkaloids, which are known for their diverse biological activities. The compound has garnered significant interest due to its potential therapeutic properties and complex molecular structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Kopsanone involves several steps, starting from simpler indole derivatives. One common synthetic route includes the Pictet-Spengler reaction, which forms the core indole structure. Subsequent steps involve various cyclization and functional group transformations to achieve the final structure. Reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the difficulty in scaling up the synthesis. advancements in synthetic organic chemistry and biotechnological approaches may offer potential methods for large-scale production in the future.
Analyse Chemischer Reaktionen
Types of Reactions
(-)-Kopsanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions, particularly at the indole nitrogen, can yield a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles under controlled temperatures and pH.
Major Products Formed
The major products formed from these reactions include various oxygenated, reduced, and substituted derivatives of this compound, each with potentially unique biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: Investigated for its role in plant defense mechanisms and interactions with other biological molecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.
Wirkmechanismus
The mechanism of action of (-)-Kopsanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through binding to certain receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
(-)-Kopsanone is unique among indole alkaloids due to its specific structural features and biological activities. Similar compounds include:
Vinblastine: Another indole alkaloid with anti-cancer properties.
Reserpine: Known for its antihypertensive effects.
Ajmaline: Used as an antiarrhythmic agent.
Compared to these compounds, this compound’s unique structure offers distinct biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
6662-83-5 |
|---|---|
Molekularformel |
C20H22N2O |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
(1R,4R,12R,13S,16R,18R)-5,14-diazaheptacyclo[12.5.3.01,13.04,12.04,18.06,11.012,16]docosa-6,8,10-trien-17-one |
InChI |
InChI=1S/C20H22N2O/c23-16-13-10-18-6-3-9-22-11-14(16)20(17(18)22)12-4-1-2-5-15(12)21-19(13,20)8-7-18/h1-2,4-5,13-14,17,21H,3,6-11H2/t13-,14+,17-,18+,19+,20-/m0/s1 |
InChI-Schlüssel |
RFDVSXYPLPEIGZ-ZLARMEDBSA-N |
Isomerische SMILES |
C1C[C@@]23CC[C@@]45[C@@H](C2)C(=O)[C@@H]6[C@]4([C@H]3N(C1)C6)C7=CC=CC=C7N5 |
Kanonische SMILES |
C1CC23CCC45C(C2)C(=O)C6C4(C3N(C1)C6)C7=CC=CC=C7N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


